molecular formula C16H24ClNO2 B14612889 1,4-Oxazepine, 7-butoxy-5-(3-chlorophenyl)hexahydro-4-methyl- CAS No. 61004-92-0

1,4-Oxazepine, 7-butoxy-5-(3-chlorophenyl)hexahydro-4-methyl-

Cat. No.: B14612889
CAS No.: 61004-92-0
M. Wt: 297.82 g/mol
InChI Key: VTUCWFQNKCJDMA-UHFFFAOYSA-N
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Description

1,4-Oxazepine, 7-butoxy-5-(3-chlorophenyl)hexahydro-4-methyl- is a heterocyclic compound that belongs to the oxazepine family. Oxazepines are seven-membered rings containing one nitrogen and one oxygen atom. This specific compound is characterized by the presence of a butoxy group, a chlorophenyl group, and a hexahydro-4-methyl group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Oxazepine, 7-butoxy-5-(3-chlorophenyl)hexahydro-4-methyl- can be achieved through several methods. One common approach involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another method includes the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused oxazepines . These reactions typically require specific conditions such as microwave irradiation or the presence of aryl chlorides to enhance the practical application of the method .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Oxazepine, 7-butoxy-5-(3-chlorophenyl)hexahydro-4-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or deoxygenated products

Scientific Research Applications

1,4-Oxazepine, 7-butoxy-5-(3-chlorophenyl)hexahydro-4-methyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Oxazepine, 7-butoxy-5-(3-chlorophenyl)hexahydro-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,4-Oxazepine, 7-butoxy-5-(3-chlorophenyl)hexahydro-4-methyl- include other oxazepine derivatives, such as:

Uniqueness

The uniqueness of 1,4-Oxazepine, 7-butoxy-5-(3-chlorophenyl)hexahydro-4-methyl- lies in its specific substituents, which confer unique chemical and biological properties. The presence of the butoxy, chlorophenyl, and hexahydro-4-methyl groups distinguishes it from other oxazepine derivatives, potentially enhancing its activity and stability in various applications.

Properties

CAS No.

61004-92-0

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

7-butoxy-5-(3-chlorophenyl)-4-methyl-1,4-oxazepane

InChI

InChI=1S/C16H24ClNO2/c1-3-4-9-19-16-12-15(18(2)8-10-20-16)13-6-5-7-14(17)11-13/h5-7,11,15-16H,3-4,8-10,12H2,1-2H3

InChI Key

VTUCWFQNKCJDMA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1CC(N(CCO1)C)C2=CC(=CC=C2)Cl

Origin of Product

United States

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